molecular formula C18H16FN3O2 B11565770 N'-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B11565770
M. Wt: 325.3 g/mol
InChI Key: TVXWSWIZGKAOPQ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The purification process may involve recrystallization or chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active site . Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is unique due to its specific structural features, including the fluorophenyl group and the pyrrolidine ring

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16FN3O2/c19-15-8-6-13(7-9-15)11-20-21-18(24)14-10-17(23)22(12-14)16-4-2-1-3-5-16/h1-9,11,14H,10,12H2,(H,21,24)/b20-11+

InChI Key

TVXWSWIZGKAOPQ-RGVLZGJSSA-N

Isomeric SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.